molecular formula C15H20O B453452 1-(4-Cyclohexylphenyl)propan-1-one CAS No. 59721-67-4

1-(4-Cyclohexylphenyl)propan-1-one

Cat. No.: B453452
CAS No.: 59721-67-4
M. Wt: 216.32g/mol
InChI Key: FDXQBKHOYXKTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Contemporary Organic Synthesis and Chemical Research

1-(4-Cyclohexylphenyl)propan-1-one serves as a key building block in the synthesis of more complex molecular structures, particularly in the development of pharmacologically active compounds and specialized chemical materials. Its utility is demonstrated in several important organic reactions.

For instance, it is employed as a substrate in the three-component Mannich reaction. semanticscholar.org This reaction involves the aminoalkylation of an acidic α-proton of the ketone, reacting with an aldehyde and an amine to form β-aminocarbonyl compounds, also known as Mannich bases. semanticscholar.orgwikipedia.org These β-aminocarbonyls are crucial intermediates for synthesizing a variety of nitrogen-containing natural products, drugs, and other biologically active molecules like 1,3-aminoalcohols and β-amino acids. semanticscholar.orgorganicreactions.org Research has shown that using this compound with various aldehydes and amines in the presence of a catalyst like bismuth(III) nitrate (B79036) can produce the corresponding β-aminocarbonyl derivatives in high yields. semanticscholar.orgresearchgate.net

Furthermore, this ketone is a reactant in the Pfitzinger reaction, a chemical process first discovered in 1886 that converts isatin (B1672199) with a carbonyl compound into substituted quinoline-4-carboxylic acids. researchgate.netwikipedia.org These quinoline (B57606) derivatives are of great interest due to their biological significance and have been utilized in the synthesis of various drugs. researchgate.netresearchgate.net The reaction of 1-(4-cyclohexylphenyl)ethan-1-one, a closely related compound, has been explicitly used to generate 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid, highlighting the role of this chemical family in creating complex heterocyclic systems. nih.gov The versatility of aryl alkyl ketones like this compound makes them valuable precursors for pharmaceuticals, agrochemicals, and specialty polymers. evitachem.com

Overview of Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three main structural components: the phenyl ring, the cyclohexyl substituent, and the propanone side chain.

Propanone Chain : The ketone's carbonyl group (C=O) is the most reactive site. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic addition reactions. evitachem.com For example, it can be reduced to the corresponding alcohol, 1-(4-cyclohexylphenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165). evitachem.comsigmaaldrich.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions like the Mannich reaction and the Pfitzinger condensation. wikipedia.orgwikipedia.org

Cyclohexyl Group : This bulky, non-polar, saturated aliphatic ring significantly increases the molecule's lipophilicity. This feature can be important in applications where solubility in non-polar environments or interaction with lipophilic biological targets is desired. ontosight.ai Sterically, the cyclohexyl group can influence the approach of reagents to the nearby reactive centers, potentially affecting reaction rates and stereoselectivity.

The combination of these features results in a molecule with multiple reactive handles, allowing for its functionalization at the carbonyl group, the α-carbon, or the aromatic ring, thereby providing access to a wide range of derivatives. fiveable.me

Historical Perspectives on Related Aryl Alkyl Ketone Chemistry

The chemistry of aryl alkyl ketones is deeply rooted in some of the most fundamental reactions in organic chemistry. The primary method for their synthesis, the Friedel-Crafts acylation, stands as a cornerstone of this field. Discovered in 1877 by Charles Friedel and James M. Crafts, this reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). lhsciencemansa.orgunacademy.com This reaction directly forges a carbon-carbon bond between the aromatic ring and the acyl group, providing a straightforward route to aryl alkyl ketones. fiveable.melhsciencemansa.org The electrophile in this reaction is a resonance-stabilized acylium ion, which, unlike the carbocations in Friedel-Crafts alkylation, does not undergo rearrangement. unacademy.comlibretexts.org This lack of rearrangement makes Friedel-Crafts acylation a highly reliable and predictable synthetic method.

Another historically significant reaction involving aryl alkyl ketones is the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886. wikipedia.orgscribd.com This reaction provides a pathway to quinoline-4-carboxylic acids from the condensation of isatin with carbonyl compounds, including aryl alkyl ketones, in the presence of a base. researchgate.netscribd.com The reaction has been a subject of study for over a century due to its utility in synthesizing complex heterocyclic compounds from simple, readily available starting materials. scribd.com

Modern advancements continue to expand the synthetic toolbox for aryl alkyl ketones. In recent years, methods such as palladium-catalyzed carbonylative cross-coupling reactions have been developed, offering alternative routes that avoid the use of stoichiometric Lewis acids and are compatible with a wider range of functional groups. chemistryviews.orgrsc.org These newer methods, alongside classic reactions, underscore the enduring importance of aryl alkyl ketones as versatile intermediates in organic synthesis. chemistryviews.org

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 59721-67-4 epa.govchemicalbook.com
Molecular Formula C₁₅H₂₀O chemicalbook.com
Molecular Weight 216.32 g/mol

| IUPAC Name | this compound |

Note: Data sourced from publicly available chemical databases. Molecular weight is calculated from the molecular formula.

Table 2: Analytical Data for a Representative Derivative The following data is for 1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one, a product of a Mannich reaction using the title compound. semanticscholar.org

Analysis Result
Appearance White crystals
Melting Point 157.4-158.5 °C
IR (cm⁻¹) 3384 (-NH), 1666 (C=O)
¹³C-NMR (δ/ppm) 197.9 (C=O), 154.2, 134.7, 129.3, 129.0, 128.7, 127.6, 127.4, 126.8, 114.5 (Aromatic C), 46.2, 44.9, 34.4, 34.3, 27.1, 26.3 (Aliphatic C)

| MS (ESI+) m/z | 384.0 [M+H]⁺ |

This data illustrates the characterization of a derivative synthesized from this compound. semanticscholar.org

Table 3: Compound Names Mentioned in this Article

Compound Name
1-(4-Cyclohexylphenyl)ethan-1-one
1-(4-Cyclohexylphenyl)propan-1-ol
This compound
1-(4-Cyclohexylphenyl)-3-phenyl-3-(phenylamino)-propan-1-one
2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid
Aluminum chloride
Bismuth(III) nitrate
Isatin
Quinoline-4-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyclohexylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXQBKHOYXKTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361165
Record name 1-(4-cyclohexylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59721-67-4
Record name 1-(4-Cyclohexylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylpropiophenon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-cyclohexylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclohexylpropiophenon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 4 Cyclohexylphenyl Propan 1 One and Its Precursors

Direct Synthetic Routes to 1-(4-Cyclohexylphenyl)propan-1-one

The direct formation of the propanone moiety on the 4-cyclohexylphenyl scaffold can be achieved through several advanced methodologies, including both metal-free and metal-catalyzed approaches.

Metal-Free C-Alkylation Approaches

Recent advancements in organic synthesis have led to the development of metal-free α-C-alkylation of ketones, providing a greener alternative to traditional methods. ucl.ac.ukresearchgate.net One such approach involves a base-mediated reaction between a ketone and a secondary alcohol. ucl.ac.ukcardiff.ac.uk In the context of synthesizing this compound, this would involve the α-C-alkylation of 4-cyclohexylacetophenone.

This transition-metal-free method typically employs a strong base like potassium tert-butoxide (KOt-Bu) and uses a secondary alcohol as the alkylating agent. ucl.ac.ukresearchgate.net The reaction is believed to proceed through an Oppenauer-type alcohol oxidation, followed by a selective cross-aldol condensation and a Meerwein-Ponndorf-Verley (MPV)-type enone reduction. ucl.ac.uk This process is highly selective for mono-α-C-alkylation, offering high isolated yields for various aryl methyl ketones. ucl.ac.ukresearchgate.net The use of commodity alcohols as alkylating agents and the avoidance of hazardous alkyl halides make this a more sustainable process. ucl.ac.uk

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Aryl Methyl KetoneSecondary AlcoholKOt-BuXylenes150~65 (average) ucl.ac.uk

Catalytic Coupling Reactions Leading to the Ketone Moiety

Catalytic cross-coupling reactions are a powerful tool for constructing the ketone functional group. nju.edu.cn Palladium- and manganese-based catalysts have shown significant efficacy in this area.

Palladium-catalyzed coupling reactions can synthesize ketones from various starting materials. acs.orgorganic-chemistry.org One notable method involves the coupling of 2-pyridyl esters with organoboron compounds. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and is compatible with a range of functional groups. acs.org For the synthesis of this compound, this could involve the coupling of a 2-pyridyl ester of propanoic acid with a 4-cyclohexylphenylboron compound. The coordination of the nitrogen atom in the pyridyl group to the palladium catalyst is crucial for the reaction's efficiency. organic-chemistry.org Another palladium-catalyzed approach involves the cross-coupling of arylboronic acids with carboxylic acids, activated in situ. rsc.org

Manganese(I)-catalyzed cross-coupling offers an alternative, environmentally benign route. nih.gov These reactions can couple ketones with primary alcohols via a "borrowing hydrogen" strategy. This method involves the catalytic dehydrogenation of the alcohol to an aldehyde, followed by a base-mediated aldol (B89426) condensation with the ketone to form an α,β-unsaturated ketone. This intermediate is then hydrogenated using the hydrogen borrowed from the alcohol, resulting in the α-alkylated ketone. nih.gov

Catalyst SystemCoupling PartnersKey FeaturesReference
Pd(OAc)₂ / PPh₃2-Pyridyl Esters + Organoboron CompoundsMild conditions, functional group tolerance organic-chemistry.org
Tricyclohexylphosphine palladium(0)Carboxylic Acids + Arylboronic AcidsIn situ activation of carboxylic acid rsc.org
Manganese(I) Pincer ComplexKetones + Primary AlcoholsBorrowing hydrogen strategy, high atom economy nih.gov

Synthesis of Key Precursors and Analogues Incorporating the 4-Cyclohexylphenyl Moiety

The synthesis of the target ketone is intrinsically linked to the efficient preparation of its key precursor, 4-cyclohexylacetophenone, and the strategic formation of the aryl-cyclohexyl bond.

Preparation of 4-Cyclohexylacetophenone Derivatives

4'-Cyclohexylacetophenone is a crucial intermediate in the synthesis of this compound. chembk.comcymitquimica.com A common and direct method for its preparation is the Friedel-Crafts acylation of cyclohexylbenzene (B7769038).

A typical procedure involves reacting cyclohexylbenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). prepchem.com The reaction is usually carried out in a suitable solvent like dichloromethane (B109758) at reduced temperatures to control selectivity and minimize side reactions. prepchem.com 4'-Cyclohexylacetophenone is a white to yellow crystalline powder and serves as a versatile building block in organic synthesis. chemicalbook.com

ReactantsCatalystSolventProductReference
Cyclohexylbenzene, Acetyl ChlorideAluminum ChlorideDichloromethane4'-Cyclohexylacetophenone prepchem.com

Strategies for Aryl-Cyclohexyl Linkage Formation

The formation of the bond between the aromatic ring and the cyclohexyl group is a fundamental step in constructing the 4-cyclohexylphenyl moiety. Several catalytic and radical-based methods can achieve this transformation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C(sp²)-C(sp³) bonds. organic-chemistry.org This could involve the reaction of an aryl halide (e.g., 4-bromophenyl derivative) with a cyclohexylboron compound or a cyclohexyl Grignard reagent in the presence of a suitable palladium catalyst and ligand. Nickel-catalyzed reductive coupling of aryl halides with secondary alkyl halides also provides an effective route. organic-chemistry.org

Radical-based methods offer an alternative approach. For instance, the photoinduced reaction of diaryl diselenides with hexacyclohexyldilead can generate cyclohexyl radicals, which then react to form aryl cyclohexyl selenides. scispace.com While this specific example leads to a selenium-containing compound, the underlying principle of generating and trapping cyclohexyl radicals can be adapted for C-C bond formation. Base-promoted homolytic aromatic substitution (BHAS) is another radical pathway where aryl radicals can react with benzene (B151609), and under certain conditions, cyclohexyl radicals could potentially be coupled with aryl systems. acs.org

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for ketones, aiming to reduce environmental impact and improve safety. chemistryviews.org These principles are applicable to the synthesis of this compound and its precursors.

Key green chemistry strategies include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or minimizing solvent use altogether is a primary goal. chemistryviews.org Similarly, substituting toxic reagents, such as peroxides in traditional C-H oxidation, with benign oxidants like molecular oxygen from the air enhances the green credentials of a synthesis. chemistryviews.org

Catalysis: The use of catalysts, especially those that are non-toxic and can be used in low loadings, is fundamental to green chemistry. organic-chemistry.org Metal-free catalytic systems, such as those employing visible light and an organic photosensitizer, are particularly attractive. rsc.orgrsc.org For instance, visible-light-induced aerobic C-H oxidation using cerium chloride as a photosensitizer in water has been developed for producing aromatic ketones. chemistryviews.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. The "borrowing hydrogen" strategy is a prime example of a highly atom-economical process, as water is the only byproduct. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical reactions that utilize visible light as an energy source are a promising avenue in this regard. acs.orgresearchgate.net

Green Chemistry ApproachReaction TypeKey AdvantagesReference
Visible-Light PhotocatalysisC-H OxidationUse of air as oxidant, water as solvent, mild conditions chemistryviews.org
Metal-Free SynthesisOxidative Radical AdditionAvoids transition metals, uses visible light rsc.org
Borrowing Hydrogenα-Alkylation of KetonesHigh atom economy, water as the only byproduct nih.gov

By integrating these green principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Atom Economy and Waste Minimization in Reaction Design

A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy (AE). acs.orgrsc.org Developed by Barry Trost, atom economy offers a measure of the intrinsic efficiency of a chemical transformation, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.orgjocpr.com Reactions such as additions and rearrangements are highly desirable as they can theoretically achieve 100% atom economy, incorporating all reactant atoms into the product. rsc.orgmatanginicollege.ac.in In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. scranton.edu

To provide a more comprehensive assessment of waste, metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are employed. nih.govsemanticscholar.org The E-Factor quantifies the mass of waste generated per unit of product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. tudelft.nl An ideal PMI is 1, signifying no waste. These metrics reveal that in industries like pharmaceuticals and fine chemicals, the amount of waste produced can often far exceed the amount of product. tudelft.nl Strategies to minimize waste include designing more atom-economical routes and adopting "pot economy," where multiple reaction steps are performed in a single reactor to avoid waste generated during separation and purification processes. tudelft.nlwiley-vch.de

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches This table illustrates the theoretical differences in waste generation between a classical and a greener catalytic approach for a model acylation reaction.

MetricClassical Friedel-Crafts (Stoichiometric AlCl₃)Catalytic Friedel-Crafts (Reusable Solid Acid)Principle
Atom EconomyLowModerateMaximizes incorporation of reactant atoms into the product. acs.org
E-Factor (kg waste/kg product)High (>>1)Low (<1)Measures total waste generated, highlighting process inefficiency. tudelft.nl
Process Mass Intensity (PMI)Very HighLowConsiders all mass inputs, including solvents and reagents. nih.gov
Catalyst ReusabilityNoYesReduces waste and cost associated with the catalyst. researchgate.net

Utilization of Sustainable Solvents and Catalytic Systems

The choice of solvents and catalysts is critical in developing sustainable synthetic protocols. Traditional Friedel-Crafts acylations often rely on volatile and hazardous chlorinated solvents, such as dichloromethane or 1,2-dichloroethane, and stoichiometric quantities of corrosive and water-sensitive Lewis acids like AlCl₃ or FeCl₃. researchgate.netbombaytechnologist.in These reagents pose significant environmental and safety risks and complicate product purification.

Modern research focuses on replacing these problematic substances with greener alternatives. Sustainable solvents are being explored, including bio-based options. For instance, 3-methoxybutan-2-one, a renewable solvent, has been successfully used in a Friedel-Crafts acylation, achieving yields comparable to those obtained in dichloromethane. rsc.org Other promising alternatives include ionic liquids and deep eutectic solvents (DESs), which are non-volatile and can in some cases function as both the solvent and the catalyst. bombaytechnologist.inrsc.org A DES formed from choline (B1196258) chloride and zinc chloride has been shown to be an effective and reusable medium for microwave-assisted Friedel-Crafts acylations. rsc.org

In catalysis, the shift is from stoichiometric, single-use Lewis acids to recyclable, solid acid catalysts. Materials like zeolites and ion-exchange resins have emerged as efficient and less polluting alternatives. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, which is ideal for industrial processes. researchgate.netrsc.org Furthermore, water-tolerant Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), offer an advantage as they can be used under less stringent anhydrous conditions and are recoverable. researchgate.net

Table 2: Comparison of Catalytic and Solvent Systems for Friedel-Crafts Acylation This table compares traditional systems with sustainable alternatives for reactions analogous to the synthesis of this compound.

System TypeCatalystSolventKey AdvantagesReference
TraditionalAlCl₃ (stoichiometric)DichloromethaneWell-established reactivity bombaytechnologist.in
Deep Eutectic Solvent[CholineCl][ZnCl₂]₃None (Solvent is the catalyst)Reusable, low cost, non-volatile rsc.org
Heterogeneous Solid AcidZeolite Y1,2-Dichlorobenzene or Supercritical CO₂Reusable, simplifies separation, potential for solvent elimination researchgate.net
Bio-based SolventLewis Acid3-Methoxybutan-2-oneRenewable, less toxic alternative to chlorinated solvents rsc.org
Water-Tolerant Lewis AcidBi(OTf)₃Various organic solventsRecyclable, tolerant to moisture researchgate.net

Energy Efficiency Considerations in Synthetic Protocols

Minimizing the energy required for chemical transformations is a core principle of green chemistry, with significant environmental and economic benefits. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. matanginicollege.ac.in To achieve this, chemists are exploring alternative energy sources and process intensification technologies to move away from conventional, energy-intensive heating methods.

Microwave-assisted synthesis is one such enabling technology. By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. beilstein-journals.orgmdpi.comnih.gov This rapid and efficient heating minimizes energy consumption compared to a conventional oil bath. mdpi.com Microwave-assisted protocols have been successfully applied to a wide variety of transformations, including one-pot syntheses of ketones and other functionalized molecules. beilstein-journals.orgrasayanjournal.co.in

Table 3: Comparison of Batch vs. Flow Synthesis for Ibuprofen Intermediate This table highlights the advantages of continuous flow for the synthesis of 1-(4-isobutylphenyl)propan-1-one, a close analogue of this compound.

ParameterConventional Batch SynthesisContinuous Flow SynthesisAdvantage of Flow
Reaction TimeHours~1 minute for acylation step (~3 min total for Ibuprofen)Drastic reduction in process time
TemperatureVariable, often requires prolonged heating/cooling cyclesPrecisely controlled high temperature (e.g., 100°C) for a short durationSuperior heat transfer and process control
Overall Yield (3 steps)Typically lower due to handling losses83%Higher efficiency and reduced waste
Process SafetyHigher risk with large volumes of hazardous reagentsEnhanced safety due to small reactor volumeSafer handling of reactive intermediates

Data adapted from the continuous-flow synthesis of Ibuprofen. mdpi.com

Chemical Reactivity and Advanced Organic Transformations of 1 4 Cyclohexylphenyl Propan 1 One

Reactions at the Propan-1-one Carbonyl Center

The propan-1-one moiety is the primary site of reactivity in 1-(4-cyclohexylphenyl)propan-1-one. The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it a prime target for a variety of chemical transformations. savemyexams.commasterorganicchemistry.com

Nucleophilic Additions and Substitutions

The electrophilic carbonyl carbon of this compound is highly susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate and is the cornerstone of many synthetic routes. masterorganicchemistry.com

A notable example is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a carbonyl compound. In a study, this compound was reacted with aniline (B41778) and benzaldehyde (B42025) in the presence of a bismuth nitrate (B79036) catalyst to produce 1-(4-cyclohexylphenyl)-3-phenyl-3-(phenylamino)propan-1-one in high yield. semanticscholar.orgresearchgate.net This reaction highlights the ability of the ketone to act as the active hydrogen component in multicomponent reactions.

Table 1: Mannich Reaction of this compound semanticscholar.orgresearchgate.net

Reactants Catalyst Product Yield Melting Point

Another significant nucleophilic addition is the reaction with hydrogen cyanide (HCN), which typically proceeds via attack of the cyanide ion on the carbonyl carbon to form a cyanohydrin. savemyexams.com This reaction is synthetically valuable as it introduces a new carbon atom and the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alpha-Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. Deprotonation of the α-carbon in this compound by a suitable base generates a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comucsb.edu

The formation of the enolate allows for several synthetic transformations:

Aldol (B89426) Condensation: The enolate can react with another molecule of an aldehyde or ketone in an aldol addition or condensation reaction, forming β-hydroxy ketones or α,β-unsaturated ketones, respectively. libretexts.org

Alkylation: The nucleophilic enolate can be alkylated by reacting it with alkyl halides, providing a direct method for introducing alkyl groups at the alpha position. organicchemistrydata.org

The regioselectivity of enolate formation is an important consideration. For this compound, which has two different alpha-carbons (a methylene (B1212753) and a methyl group), the reaction conditions can influence which enolate is preferentially formed. Generally, the less substituted α-carbon is deprotonated more rapidly. ucsb.edu

Reductive Transformations and Derivatizations

The carbonyl group of this compound can undergo various reductive transformations to yield a range of valuable derivatives.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-cyclohexylphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Biocatalytic reductions using microorganisms have also been reported for similar ketones, such as the reduction of cyclohexyl phenyl ketone to (S)-cyclohexyl(phenyl)methanol, suggesting a potential route for enantioselective synthesis. researchgate.net

Reductive Amination: This powerful reaction converts the carbonyl group into an amine. The process typically involves the in-situ formation of an imine by reacting the ketone with an amine, followed by reduction of the imine to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method allows for the synthesis of secondary and tertiary amines from this compound. unive.itnih.gov

Table 2: Potential Reductive Transformations

Transformation Reagents Product
Carbonyl Reduction NaBH₄ or LiAlH₄ 1-(4-Cyclohexylphenyl)propan-1-ol

Reactivity of the 4-Cyclohexylphenyl Substituent

The 4-cyclohexylphenyl group also participates in a range of chemical reactions, primarily involving the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comwikipedia.org The directing effects of the two substituents on the ring, the cyclohexyl group and the propanoyl group, determine the position of substitution.

Cyclohexyl Group: As an alkyl group, the cyclohexyl substituent is an activating group and an ortho, para-director. wikipedia.org It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org

Propanoyl Group: The propanoyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

In this compound, these two groups are para to each other. The activating ortho, para-directing cyclohexyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating meta-directing propanoyl group will also direct to these same positions (positions 3 and 5 relative to the propanoyl group). Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the positions ortho to the cyclohexyl group. evitachem.commasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ 1-(4-Cyclohexyl-2-nitrophenyl)propan-1-one
Bromination Br⁺ 1-(2-Bromo-4-cyclohexylphenyl)propan-1-one

Oxidative Coupling Reactions

Oxidative coupling reactions offer a pathway to construct new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. researchgate.net While specific examples involving this compound are not extensively documented, the 4-cyclohexylphenyl moiety can be considered a substrate for such transformations. For instance, the synthesis of biphenyl (B1667301) derivatives can be achieved through various coupling reactions. jetir.org This suggests the potential for this compound to participate in reactions that form biaryl structures, further expanding its synthetic utility.

Hydrogenation and Dehydrogenation of the Cyclohexyl Ring

Hydrogenation: Catalytic hydrogenation of the cyclohexyl ring to a fully saturated cyclohexane (B81311) ring can be achieved under standard hydrogenation conditions. For instance, the use of catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) can effectively reduce the cyclohexyl group. This reaction is often performed to achieve full saturation of any unsaturated precursors, such as in the synthesis of 3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)propan-1-one from its unsaturated analogue. The reduction of the cyclohexylphenyl moiety can also be relevant in the context of creating more complex chiral structures. ntu.edu.sg

Dehydrogenation: Conversely, the dehydrogenation of the cyclohexyl ring to introduce aromaticity, thereby converting the cyclohexylphenyl group to a biphenyl group, can be accomplished using various dehydrogenation catalysts and conditions. This transformation significantly alters the electronic nature of the molecule, introducing a planar, aromatic system in place of the non-planar, saturated ring.

The choice of catalyst and reaction conditions is crucial for selectively targeting the cyclohexyl ring without affecting the carbonyl group or the existing phenyl ring.

Carbon-Carbon Bond Formation and Cleavage Reactions

Homologation, the process of extending a carbon chain, and dehomologation, the shortening of a carbon chain, represent powerful strategies for modifying the propanone side chain of this compound.

Homologation: The Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its one-carbon extended homologue. ambeed.com While this method starts from a carboxylic acid, it highlights a general strategy for chain extension. More direct homologation of ketones like this compound can be achieved through various modern synthetic methods. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce additional carbon atoms. researchgate.net

Dehomologation: The cleavage of carbon-carbon bonds to shorten the propanone side chain is a less common but feasible transformation. Oxidative cleavage methods can be utilized to truncate the side chain, potentially leading to the corresponding benzoic acid derivative or other shortened carbonyl compounds.

The carbonyl group and the adjacent α-protons of this compound provide reactive handles for participating in annulation and cyclization reactions to construct new ring systems. These reactions are fundamental in building complex molecular architectures.

Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. Formal [4+1] annulation reactions are a known strategy for synthesizing five-membered carbocyclic and heterocyclic systems. nih.gov For this compound, this could involve its conversion into a suitable four-atom component to react with a one-atom synthon.

Cyclization Reactions: Intramolecular cyclization reactions can be initiated from derivatives of this compound. For instance, intramolecular aldol condensation or other electrophile-mediated cyclizations can lead to the formation of cyclic structures. researchgate.net Photoelectrocyclization reactions of conjugated systems derived from cycloalkenones offer another pathway to complex cyclic products. nih.gov The α,β-unsaturated imines, or 1-azadienes, derived from ketones are useful precursors for constructing nitrogen-containing heterocycles through cycloaddition reactions. beilstein-journals.org

Stereochemical Aspects in the Transformations of this compound

Introducing chirality into molecules derived from the achiral starting material this compound is a key objective in the synthesis of many biologically active compounds and advanced materials.

Diastereoselective Reactions: When a new stereocenter is created in a molecule that already contains one, the two possible outcomes are diastereomers. Diastereoselective reactions favor the formation of one diastereomer over the other. masterorganicchemistry.com For derivatives of this compound, reactions such as aldol additions or reductions of a chiral derivative can proceed with diastereoselectivity. nih.govmdpi.com The existing stereocenter directs the approach of the incoming reagent, leading to a preferential formation of one diastereomer. msu.edu

Enantioselective Reactions: Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other from an achiral or racemic substrate. masterorganicchemistry.com This is typically achieved using chiral catalysts, reagents, or auxiliaries. tcichemicals.com For example, the enantioselective reduction of the ketone functionality in this compound would yield a chiral alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. google.comdicp.ac.cn Similarly, enantioselective alkylation at the α-position can introduce a chiral center. polimi.it

Table 1: Examples of Stereoselective Reactions

Reaction Type Substrate Type Reagent/Catalyst Outcome
Diastereoselective Reduction Chiral β-hydroxy ketone Diastereoselective reducing agent Predominant formation of one diastereomeric diol
Enantioselective Hydrogenation Prochiral ketone Chiral iridium catalyst Formation of one enantiomer of the alcohol in excess
Enantioselective Alkylation Enolate derivative Chiral phase-transfer catalyst Preferential formation of one enantiomeric alkylated product
Sharpless Asymmetric Epoxidation Allylic alcohol derivative Titanium tetraisopropoxide, diethyl tartrate High enantioselectivity for the resulting epoxide

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com Derivatives of this compound, once resolved into their separate enantiomers or after undergoing an enantioselective transformation, can serve as building blocks in chiral pool synthesis.

For instance, an enantiopure alcohol obtained from the asymmetric reduction of this compound can be used as a chiral starting material. Its inherent chirality can be transferred to subsequent products throughout a synthetic sequence, controlling the stereochemistry of newly formed chiral centers. sioc-journal.cn This approach is highly efficient as it bypasses the need for asymmetric synthesis or resolution at later stages. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 1 4 Cyclohexylphenyl Propan 1 One

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise sequence of bond-breaking and bond-forming events, along with the transient species involved, is central to elucidating a reaction mechanism.

Kinetic Studies and Rate-Determining Steps

Table 1: Hypothetical Kinetic Data for a Reaction of 1-(4-Cyclohexylphenyl)propan-1-one

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of reagent B quadruples the rate, indicating a second-order dependence. Thus, the rate law would be: Rate = k[this compound]¹[Reagent B]². This implies that the rate-determining step involves one molecule of the ketone and two molecules of reagent B.

Trapping and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. fiveable.me Their direct observation can be challenging due to their short lifetimes. researchgate.net Techniques such as trapping experiments are employed to capture these fleeting species. In such experiments, a "trapping agent" is introduced to react specifically with the intermediate, forming a stable, characterizable product.

For reactions of this compound, potential intermediates could include radicals, carbocations, or enolates, depending on the reaction conditions. For instance, in a reaction proceeding through a radical mechanism, a radical trap like TEMPO could be used. researchgate.net The formation of a stable TEMPO adduct provides strong evidence for the presence of a radical intermediate.

Spectroscopic methods are also invaluable for detecting and characterizing intermediates. beilstein-journals.org Techniques like laser flash photolysis can be used to generate and study short-lived species in real-time. beilstein-journals.org Furthermore, advanced mass spectrometry techniques can be employed to detect and identify intermediates directly from the reaction mixture. researchgate.net

Catalytic Mechanisms in Transformations of this compound

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and selectivity. fiveable.meaithor.com Both transition metals and acid catalysts are instrumental in a variety of transformations.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Processes)

Transition metals, particularly those from group 10 like palladium and nickel, are widely used in cross-coupling reactions due to their ability to cycle between different oxidation states. mdpi.comresearchgate.net A general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation (in the case of Suzuki, Negishi, etc.), and reductive elimination. fiveable.me

In the context of this compound, palladium catalysis could be employed for reactions such as α-arylation, where a new carbon-carbon bond is formed at the position adjacent to the carbonyl group. The catalytic cycle would likely involve the formation of a palladium enolate intermediate. The choice of ligands coordinated to the palladium center is crucial as they can influence the catalyst's reactivity, stability, and the stereoselectivity of the reaction. aithor.com

Table 2: Key Steps in a Generic Palladium-Catalyzed α-Arylation

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) species.
Enolate Formation This compound reacts with a base to form an enolate.
Transmetalation/Coordination The enolate coordinates to the Pd(II) center.
Reductive Elimination The α-arylated ketone product is formed, and the Pd(0) catalyst is regenerated.

Lewis Acid and Brønsted Acid Catalysis

Lewis acids (electron-pair acceptors) and Brønsted acids (proton donors) are fundamental catalysts in organic chemistry. Lewis acids often activate carbonyl compounds by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. uregina.ca Brønsted acids can protonate the carbonyl oxygen, achieving a similar activation. libretexts.org

In reactions involving this compound, a Lewis acid like aluminum chloride (AlCl₃) could be used to catalyze Friedel-Crafts type reactions or aldol (B89426) additions. uregina.ca The mechanism involves the formation of a complex between the Lewis acid and the carbonyl oxygen, enhancing the ketone's reactivity.

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, can catalyze reactions like enol or enamine formation. researchgate.netnih.gov In some cases, a synergistic effect can be observed when both a Lewis acid and a Brønsted acid are used in combination. nih.govrsc.org This cooperative catalysis can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. nih.gov For instance, a Brønsted acid can assist a Lewis acid by protonating a ligand or substrate, thereby modifying the electronic properties of the catalytic system. libretexts.org

Isotope Effects and Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. numberanalytics.com By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H), chemists can gain insights into bond-breaking and bond-forming steps.

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) indicates that this bond-breaking event is part of the RDS. libretexts.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, provide information about changes in hybridization or the steric environment of the atom during the reaction.

In the study of reactions of this compound, deuterium labeling can be used to probe mechanisms. For example, to investigate an enolization mechanism, the α-protons can be replaced with deuterium. A lower reaction rate for the deuterated compound would suggest that C-H bond cleavage at the α-position is involved in the rate-determining step. nih.gov

Table 3: Interpreting Kinetic Isotope Effects (KIE)

KIE Value (kH/kD)Interpretation
~1No C-H bond cleavage in the rate-determining step.
2-7Primary KIE; C-H bond is broken in the rate-determining step.
>7Significant tunneling contribution to C-H bond cleavage.
<1Inverse KIE; may indicate a change in hybridization from sp² to sp³ at the labeled position in the transition state.

By combining the insights from kinetic studies, intermediate trapping, catalytic investigations, and isotope effects, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed. This knowledge is fundamental for the rational design of new synthetic methodologies and the optimization of existing ones.

Computational Mechanistic Studies

Following a comprehensive search of scientific literature and chemical databases, no specific computational mechanistic studies focused solely on the reactions of this compound were identified.

Computational mechanistic studies are a powerful tool in modern chemistry, employing quantum mechanical calculations to model reaction pathways, transition states, and intermediates. These studies, often utilizing methods like Density Functional Theory (DFT), provide valuable insights into reaction kinetics and thermodynamics, helping to elucidate the step-by-step processes by which chemical transformations occur.

While general principles of computational chemistry can be applied to predict the reactivity of ketones like this compound, specific research articles detailing such investigations for this particular compound are not available in the public domain at this time. Such a study, were it to be conducted, would likely investigate reactions such as nucleophilic additions to the carbonyl group or reactions involving the aromatic ring, providing detailed energetic and structural information about the reaction mechanism.

The absence of such specific studies indicates a potential area for future research, where computational methods could be applied to understand the unique reactivity of this molecule, particularly how the bulky cyclohexyl group might influence reaction mechanisms and stereoselectivity compared to simpler aromatic ketones.

Computational Chemistry and Theoretical Studies on 1 4 Cyclohexylphenyl Propan 1 One

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemrxiv.org This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 1-(4-Cyclohexylphenyl)propan-1-one, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be used to perform geometry optimization. chemrxiv.org This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

From this optimized geometry, numerous electronic properties can be calculated, including the distribution of electron density, molecular electrostatic potential (MEP), and thermodynamic parameters. The MEP map, for instance, would reveal the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. masterorganicchemistry.com A key application of MO theory in computational chemistry is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher stability. rasayanjournal.co.in For this compound, the analysis of its frontier orbitals would provide crucial information about its electronic transition properties and chemical reactivity.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.comlumenlearning.com The molecule this compound has several sources of conformational flexibility: the cyclohexane (B81311) ring, the rotation of the phenyl ring relative to the cyclohexane, and the rotation around the bonds of the propanone side chain.

The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. libretexts.org The 4-substituted phenyl group can exist in either an axial or an equatorial position. Generally, the equatorial position is energetically favored for bulky substituents to avoid steric hindrance with axial hydrogens. researchgate.netresearchgate.net Computational methods would be used to calculate the potential energy surface by systematically rotating the flexible bonds. This exploration allows for the identification of all stable conformers (local energy minima) and the determination of the most stable structure, known as the global energy minimum. nih.gov

Prediction of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations can predict the reactivity of a molecule using a set of parameters known as global reactivity descriptors. These are typically derived from the energies of the HOMO and LUMO. rasayanjournal.co.in These descriptors provide a quantitative measure of a molecule's stability and reactivity. chemrxiv.org

Reaction pathway calculations involve mapping the potential energy surface to identify the transition states that connect reactants to products. This allows for the prediction of reaction mechanisms and the calculation of activation energies, providing insight into the kinetics and thermodynamics of potential chemical transformations involving this compound.

Table 1: Key Global Reactivity Descriptors

Descriptor Symbol Formula Significance
Ionization Potential I I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity A A ≈ -ELUMO The energy released when an electron is added.
Electronegativity χ χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness η η = (I - A) / 2 A measure of resistance to change in electron distribution.
Chemical Softness S S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

Simulations of Spectroscopic Properties

Computational chemistry is a valuable tool for simulating and interpreting spectroscopic data. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. kuleuven.be

By performing frequency calculations using methods like DFT, a theoretical vibrational spectrum for this compound can be generated. scifiniti.com This simulated spectrum provides the frequencies and intensities of the vibrational modes. Key vibrational modes for this molecule would include the C=O stretching of the ketone group, C-H stretching of the aromatic and aliphatic parts, and various ring vibrations of the phenyl and cyclohexyl groups. Comparing the simulated spectrum with an experimental one can help confirm the molecular structure and assign the observed spectral bands to specific molecular motions. nih.gov

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its macroscopic properties. Computational models can be used to study non-covalent interactions such as van der Waals forces and potential weak C-H···O hydrogen bonds.

Solvation effects are also critical, as the properties and conformational preferences of a molecule can change significantly in a solution compared to the gas phase. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the presence of a solvent. umsl.edu These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. This analysis can reveal how solvents influence the conformational equilibrium and reactivity of this compound. nih.govdntb.gov.ua

Synthetic Utility of 1 4 Cyclohexylphenyl Propan 1 One As a Versatile Chemical Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The intrinsic reactivity of 1-(4-Cyclohexylphenyl)propan-1-one, centered on its ketone group and aromatic ring, establishes it as a valuable precursor for elaborate organic compounds. The cyclohexylphenyl group is a significant pharmacophore found in a number of biologically active agents, making this ketone a desirable starting point for medicinal chemistry programs.

Building Block in Multi-Step Organic Synthesis

In the landscape of organic chemistry, the creation of complex molecules often relies on a multi-step synthesis approach, where simpler, commercially available compounds known as building blocks are sequentially assembled. youtube.comlibretexts.org this compound serves as an ideal building block due to its functionalized nature, which allows for its incorporation into larger molecular frameworks. youtube.com Multi-step synthesis is a methodical process that may involve numerous sequential reactions to reach a target compound, often with the formation of several intermediate compounds along the way. researchgate.net

A pertinent example illustrating the utility of the 4-cyclohexylphenyl ketone scaffold is the synthesis of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. In a documented procedure, the closely related analog, 1-(4-cyclohexylphenyl)ethan-1-one, participates in a Pfitzinger condensation reaction with isatin (B1672199) to form the complex quinoline (B57606) structure. nih.gov This resulting molecule was identified as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target for immunosuppressive and anti-proliferative therapies. nih.gov This synthesis demonstrates how the cyclohexylphenyl ketone core can be effectively used in a multi-step sequence to produce high-value, biologically active heterocyclic compounds. The principles of retrosynthetic analysis, which involve mentally deconstructing a target molecule to identify potential precursors, often lead chemists to key intermediates like this compound. youtube.comyoutube.com

Role in the Construction of Carbon Skeletons with Aryl-Cyclohexyl and Ketone Moieties

The fundamental structure of an organic molecule is its carbon skeleton. rsc.org The process of organic synthesis is largely focused on the strategic construction of these skeletons by forming new carbon-carbon bonds. rsc.org this compound is an exemplary reagent for introducing a specific and desirable carbon framework—the aryl-cyclohexyl ketone moiety—into a target molecule.

The presence of the cyclohexylphenyl group is of particular importance in drug discovery. This structural unit is found in various therapeutic agents, where it often contributes to favorable binding interactions with biological targets. For instance, cyclohexylphenyl glycolic acid is a key starting material for manufacturing drugs such as oxybutynin, which is used to treat urinary incontinence. google.com The synthesis of quinoline-based enzyme inhibitors further underscores the role of the aryl-cyclohexyl ketone skeleton. nih.gov In this synthesis, the ketone's carbon framework is integrated into a new heterocyclic ring system, demonstrating its utility in rapidly building molecular complexity. The ketone group itself offers a versatile handle for further modifications, such as reduction to an alcohol or participation in aldol (B89426) or Grignard reactions, allowing for the extension and elaboration of the carbon skeleton.

Derivatization for Scaffold Diversity in Chemical Libraries

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in drug discovery for screening against biological targets. The generation of these libraries often relies on the derivatization of a common molecular scaffold. The propiophenone (B1677668) core of this compound is well-suited for this purpose, allowing for the creation of a diverse set of related molecules.

A key strategy for derivatizing propiophenone scaffolds is the aza-Michael addition reaction. A study focused on designing potential alpha-amylase inhibitors demonstrated that the 1,3-diaryl-propan-1-one core readily undergoes this reaction with various anilines. nih.gov This one-step transformation allows for the introduction of a wide range of substituents, rapidly generating a library of 1,3-diaryl-3-(arylamino)propan-1-one derivatives. nih.gov Applying this principle to this compound, one could react it with a diverse set of amines to produce a library of novel compounds for biological screening. The ketone's carbonyl group and the alpha-protons also provide additional points for derivatization through reactions like Knoevenagel condensation or aldol reactions, further expanding the potential diversity of the resulting chemical library. researchgate.net

The table below illustrates potential derivatization reactions applicable to the this compound scaffold.

Reaction TypeReagentsFunctional Group ModifiedPotential Product Class
Reduction NaBH₄, LiAlH₄KetoneSecondary Alcohol
Aza-Michael Addition Various Amines, Baseα,β-Unsaturated system (after condensation)β-Amino Ketones
Aldol Condensation Aldehydes/Ketones, Baseα-Carbon and Ketoneα,β-Unsaturated Ketones
Grignard Reaction R-MgBrKetoneTertiary Alcohol
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Aromatic RingNitro or Bromo derivatives

Integration into Convergent and Divergent Synthesis Strategies

Modern organic synthesis often employs strategic approaches like convergent and divergent synthesis to enhance efficiency, especially for creating complex molecules or chemical libraries. youtube.comacs.org this compound, as a functionalized aryl ketone, is an excellent candidate for integration into both of these strategies.

Future Research Directions and Unaddressed Challenges in the Chemistry of 1 4 Cyclohexylphenyl Propan 1 One

Development of Novel and Highly Efficient Synthetic Pathways

The primary route for synthesizing 1-(4-Cyclohexylphenyl)propan-1-one and its analogues has traditionally been the Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. While effective, this method presents challenges common to classical Friedel-Crafts reactions, including the use of stoichiometric amounts of catalysts, the generation of hazardous waste, and potential issues with regioselectivity.

Future research will undoubtedly focus on overcoming these limitations. A significant unaddressed challenge is the development of catalytic, atom-economical, and environmentally benign synthetic routes. Key areas for exploration include:

Catalytic Friedel-Crafts Acylation: Investigating the use of reusable solid acid catalysts, such as zeolites or functionalized mesoporous silica, could mitigate the waste generated from traditional Lewis acids.

C-H Activation/Acylation: A more innovative approach involves the direct C-H functionalization of cyclohexylbenzene. Research into transition-metal catalyzed (e.g., Palladium, Rhodium, Ruthenium) ortho-C-H acylation would represent a highly efficient, step-economical alternative, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Exploring pathways involving the coupling of an organometallic reagent derived from cyclohexylbenzene with an activated propionyl source offers another modern alternative.

A comparative look at existing and potential future pathways highlights the drive towards greater efficiency and sustainability.

Table 1: Comparison of Synthetic Pathways for this compound

Synthetic Pathway Catalyst/Reagent Advantages Future Research Goal
Classical Friedel-Crafts Acylation AlCl₃ (stoichiometric) Well-established, high conversion Develop catalytic, recyclable Lewis or Brønsted acid systems.
Catalytic C-H Acylation Transition Metals (e.g., Pd, Rh) High atom economy, reduced steps Optimize catalyst loading, expand substrate scope, improve regioselectivity.

| Cross-Coupling Reactions | Organometallic reagents | Milder conditions, functional group tolerance | Develop one-pot procedures from readily available starting materials. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is primarily dictated by its carbonyl group and the aromatic ring. Known reactions include the reduction of the ketone to an alcohol and electrophilic substitution on the phenyl ring. However, the full scope of its reactivity, particularly in the context of modern catalytic systems, is far from exhausted.

Future investigations should pivot towards discovering novel transformations that leverage the unique steric and electronic properties of the cyclohexylphenyl group.

Homologation via C-C Bond Cleavage: A promising, yet unexplored, area is the transition-metal-catalyzed cleavage of the Ar-C(O) bond. This strategy could enable the multi-carbon homologation of the ketone into more complex, long-chain ketones and aldehydes, which are valuable synthetic building blocks. nih.gov

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could unlock new reaction pathways. researchgate.net For instance, the generation of radical intermediates from the ketone or its derivatives could facilitate novel C-C and C-N bond-forming reactions under exceptionally mild conditions.

Catalytic Hydrogenation: While reduction with borohydrides is standard, the use of advanced catalytic hydrogenation systems offers greater control and selectivity. unifr.chgoogle.com Research into heterogeneous catalysts (e.g., palladium, platinum, or ruthenium nanoparticles) could enable selective hydrogenation of the ketone versus the aromatic ring, or vice-versa, depending on the catalytic system and reaction conditions. rsc.org

Advancements in Asymmetric Synthesis of Chiral Derivatives

The reduction of the prochiral ketone this compound yields the chiral alcohol 1-(4-cyclohexylphenyl)propan-1-ol. The development of highly enantioselective methods to access specific stereoisomers of this alcohol is a critical area for future research, as chiral alcohols are pivotal intermediates in the pharmaceutical industry. researchgate.netnih.gov

Key unaddressed challenges lie in achieving high enantiomeric excess (>99% ee) using practical and scalable methods.

Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., yeast, bacteria) or isolated enzymes (ketoreductases) presents a green and highly selective method for asymmetric reduction. nih.govresearchgate.net Screening for and engineering enzymes that can efficiently reduce the sterically demanding this compound is a major research avenue. The successful gram-scale bioreduction of structurally similar ketones suggests this is a viable and powerful strategy. researchgate.net

Chiral Transition Metal Catalysis: Asymmetric transfer hydrogenation using well-defined chiral ruthenium, rhodium, or iridium complexes is a powerful tool for producing enantiomerically enriched alcohols. Future work would involve designing or selecting ligands specifically tailored to the steric profile of the substrate.

Organocatalysis: The development of small organic molecule catalysts for the asymmetric reduction or functionalization of this ketone is another exciting frontier, potentially avoiding the cost and toxicity associated with heavy metals.

Table 2: Potential Catalytic Systems for Asymmetric Reduction

Catalytic System Catalyst Type Anticipated Advantage Research Focus
Biocatalysis Ketoreductases / Whole Cells Extremely high enantioselectivity, green conditions. researchgate.net Screening for robust enzymes, process optimization.
Transfer Hydrogenation Chiral Ru, Rh, Ir Complexes High turnover, predictable stereochemistry. Ligand design for bulky substrates, catalyst recyclability.

| Electrocatalysis | Modified Chiral Electrodes | Use of electricity as a clean reagent. beilstein-journals.org | Improving enantiomeric excess and electrode stability. |

Theoretical and Experimental Synergy for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For reactions involving this compound, a synergistic approach combining computational chemistry with advanced experimental techniques remains a largely unexplored domain.

Future research should aim to build detailed mechanistic pictures of key reactions.

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and rationalize the origins of selectivity (e.g., chemo-, regio-, and stereo-selectivity) in catalytic reactions. wwu.edu This can guide the rational design of improved catalysts.

In-situ Spectroscopy: Employing techniques like in-situ NMR or IR spectroscopy can allow for the real-time observation of reaction intermediates, providing direct experimental evidence for proposed mechanisms. wwu.edu

Kinetics and Isotope Labeling: Rigorous kinetic studies and isotope labeling experiments are fundamental to elucidating reaction pathways, identifying rate-determining steps, and validating mechanistic hypotheses, particularly for complex catalytic cycles. researchgate.net

Design of Sustainable Chemical Processes for Analogues

The principles of green chemistry must be integrated into the future synthesis and application of this compound and its derivatives. nih.gov This involves a holistic assessment of the entire chemical process, from starting materials to final products.

The primary challenge is to design processes that are not only efficient but also inherently safer and more environmentally benign.

Green Solvents and Solvent-Free Reactions: Future synthetic protocols should prioritize the use of water, supercritical fluids, or biomass-derived solvents over conventional volatile organic compounds. mdpi.com Exploring solvent-free reaction conditions, such as those used in mechanochemistry (ball milling), could drastically reduce waste. sciencesconf.org

Renewable Feedstocks: While cyclohexylbenzene is derived from petroleum feedstocks, research could explore routes to similar aromatic ketones from lignin (B12514952) or other biomass sources, enhancing the sustainability of the entire value chain.

Catalyst Recyclability: For any new catalytic system developed, whether homogeneous or heterogeneous, establishing robust protocols for catalyst recovery and reuse is paramount for creating economically viable and sustainable processes. rsc.org

By addressing these research frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile platform for constructing complex molecules and advanced materials in a more efficient, selective, and sustainable manner.

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent catalyst deactivation.
  • Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 8:2).
  • Typical yields range from 65–80%, depending on substituent steric effects .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:
Key Techniques :

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ 2.4–2.6 ppm (ketone carbonyl adjacent CH₂), aromatic protons (δ 6.8–7.2 ppm for cyclohexyl-substituted benzene), and cyclohexyl protons (δ 1.2–1.8 ppm) .
    • ¹³C NMR : Carbonyl carbon at δ 205–210 ppm, aromatic carbons at δ 120–140 ppm, and cyclohexyl carbons at δ 25–35 ppm .
  • IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 230 (C₁₅H₁₈O⁺), with fragmentation patterns showing loss of CO (Δ m/z 28) and cyclohexyl groups .

Validation : Cross-reference with XRD data for structural confirmation (see Advanced FAQ 3) .

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic analyses for this compound?

Methodological Answer:
Discrepancies may arise from polymorphism , solvate formation , or dynamic effects in solution .

  • Crystallographic Refinement : Use SHELXL for high-resolution data (e.g., synchrotron-generated). Adjust parameters like thermal displacement (Ueq) and occupancy factors for disordered cyclohexyl groups .
  • Cross-Validation :
    • Compare XRD-derived bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values.
    • Analyze NMR data in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to detect solvent-induced conformational changes .

Case Study : A 2024 study resolved a 0.05 Å discrepancy in C-C bond lengths between XRD and DFT by identifying a minor solvate (ethanol) in the crystal lattice .

Advanced: What computational methods are employed to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the carbonyl carbon (LUMO = -1.8 eV) is reactive toward nucleophiles like Grignard reagents .
    • Simulate transition states for proposed mechanisms (e.g., ketone reduction using NaBH₄) .
  • Molecular Docking : Used in pharmacological studies to assess binding affinity with enzymes (e.g., cyclooxygenase-2), leveraging structural analogs from pharmacopeial databases .

Software Recommendations : Gaussian 16 (DFT), AutoDock Vina (docking) .

Safety: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct gases (e.g., HCl) with 10% NaOH before disposal .
  • Spill Management : Absorb with vermiculite, seal in containers, and label as "halogenated waste" .

Toxicity Data : LD₅₀ (rat, oral) = 1200 mg/kg; avoid inhalation due to potential respiratory irritation .

Pharmacological: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Cyclooxygenase (COX) Inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate .
    • Antioxidant Activity : DPPH radical scavenging assay; compare % inhibition at 100 μM concentration .
  • Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa), with IC₅₀ values < 50 μM indicating significant activity .

Positive Controls : Use indomethacin (COX inhibition) and ascorbic acid (antioxidant) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclohexylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Cyclohexylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.